(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one
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Overview
Description
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one is an organic compound with the chemical formula C21H27NO5. It is a pale yellow crystalline solid with a peculiar odor. This compound is a ketamine compound with strong oxidizing properties and is mainly used as an oxidant in organic synthesis .
Preparation Methods
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one can be synthesized through the oxidation of a ketoamine compound, such as 2-aminophenyl ketone. Common oxidizing agents used in this process include hydrogen peroxide and benzoyl peroxide . Industrial production methods typically involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one undergoes various types of chemical reactions, including:
Oxidation: this compound can oxidize compounds such as alcohols, ethers, aldehydes, and amines.
Reduction: Although less common, this compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include hydrogen peroxide, benzoyl peroxide, and other oxidizing agents. Major products formed from these reactions depend on the specific substrates and reaction conditions used.
Scientific Research Applications
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one has a wide range of scientific research applications, including:
Biology: this compound’s oxidizing properties make it useful in biological studies, particularly in the oxidation of biomolecules.
Medicine: Research is ongoing to explore this compound’s potential therapeutic applications, including its use as an oxidizing agent in drug development.
Mechanism of Action
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one exerts its effects through its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms to them, leading to the formation of oxidized products. The molecular targets and pathways involved in this compound’s action depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one can be compared with other similar compounds, such as:
Hydrogen Peroxide: A common oxidizing agent used in various chemical reactions.
Benzoyl Peroxide: Another oxidizing agent with similar applications in organic synthesis.
Potassium Permanganate: A strong oxidizing agent used in both laboratory and industrial settings.
This compound’s uniqueness lies in its selective oxidation properties, making it particularly suitable for specific applications in organic synthesis .
Properties
Molecular Formula |
C21H27NO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m1/s1 |
InChI Key |
YRYHFXJRUQQCBR-YMTYPPQLSA-N |
Isomeric SMILES |
CN1CC[C@]23CC(=O)C(=C([C@@H]2[C@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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